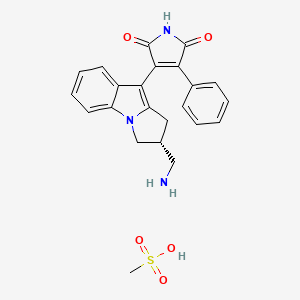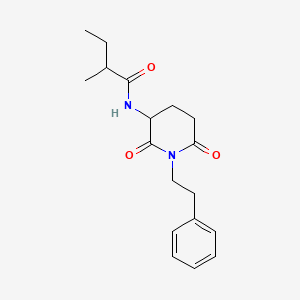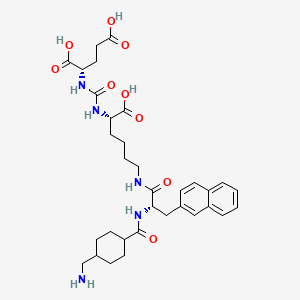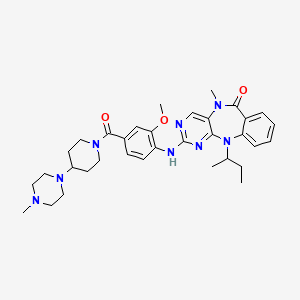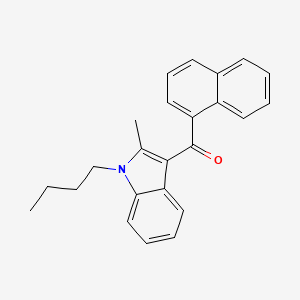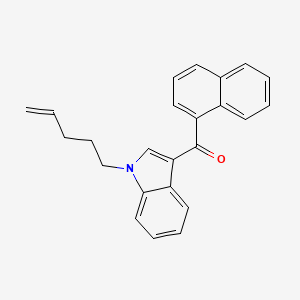![molecular formula C20H16F3N7OS B608331 2-(甲硫基)-6-[4-(5-{[3-(三氟甲基)苯基]氨基}-4H-1,2,4-三唑-3-基)-苯氧基]-嘧啶-4-胺 CAS No. 877874-85-6](/img/structure/B608331.png)
2-(甲硫基)-6-[4-(5-{[3-(三氟甲基)苯基]氨基}-4H-1,2,4-三唑-3-基)-苯氧基]-嘧啶-4-胺
描述
KG 5 is a compound known for its dual inhibitory action on platelet-derived growth factor receptor beta and B-Raf. It also inhibits other kinases such as Fms-like tyrosine kinase 3, KIT, and c-Raf. KG 5 has shown significant anticancer and antiangiogenic activities, making it a compound of interest in cancer research .
科学研究应用
KG 5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anticancer agent due to its inhibitory action on key kinases involved in cancer progression.
Industry: Utilized in the development of new materials and chemical products.
作用机制
KG 5 exerts its effects by inhibiting the activity of platelet-derived growth factor receptor beta and B-Raf. These kinases play crucial roles in cell proliferation, differentiation, and survival. By inhibiting these kinases, KG 5 disrupts the signaling pathways involved in cancer cell growth and angiogenesis. The molecular targets and pathways involved include:
Platelet-derived growth factor receptor beta: Inhibition leads to reduced cell proliferation and migration.
B-Raf: Inhibition results in decreased activation of the mitogen-activated protein kinase pathway, leading to reduced cell survival and proliferation.
生化分析
Biochemical Properties
2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine: plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. KG5 interacts with enzymes such as PDGFRβ and B-Raf , inhibiting their activity . These interactions are essential in regulating cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. The compound’s ability to inhibit these enzymes makes it a potential candidate for anti-cancer therapies.
Cellular Effects
The effects of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine on various cell types and cellular processes are profound. KG5 influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to sensitize tumors to radiation and chemotherapy, thereby enhancing the efficacy of these treatments. Additionally, KG5 affects cell proliferation, apoptosis, and differentiation, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. KG5 acts as an allosteric inhibitor of PDGFRβ and B-Raf, leading to the inhibition of downstream signaling pathways . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine have been observed to change over time. KG5 exhibits stability under specific conditions, but its degradation can lead to reduced efficacy . Long-term studies have shown that KG5 can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine vary with different dosages in animal models. Studies have shown that low doses of KG5 can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safety of KG5 in clinical applications.
Metabolic Pathways
2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine: is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . KG5’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetic properties.
Transport and Distribution
The transport and distribution of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . KG5 can accumulate in certain tissues, leading to localized effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and transport mechanisms. Understanding these factors is essential for predicting the compound’s therapeutic and toxic effects.
Subcellular Localization
2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine: exhibits specific subcellular localization patterns that influence its activity and function . KG5 can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s ability to interact with its target enzymes and exert its therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of KG 5 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of KG 5.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to obtain KG 5 in its pure form.
Industrial Production Methods: Industrial production of KG 5 follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: These are used to carry out the reactions under controlled temperature and pressure conditions.
Automated purification systems: These systems ensure the efficient purification of KG 5, maintaining high purity and yield.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: KG 5 undergoes various chemical reactions, including:
Oxidation: KG 5 can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: KG 5 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Oxidized derivatives of KG 5 with additional oxygen-containing functional groups.
Reduction: Reduced forms of KG 5 with hydrogenated functional groups.
Substitution: Substituted derivatives of KG 5 with different functional groups replacing the original ones.
相似化合物的比较
KG 5 is unique due to its dual inhibitory action on platelet-derived growth factor receptor beta and B-Raf. Similar compounds include:
Sorafenib: Inhibits multiple kinases, including B-Raf, but has a broader spectrum of activity.
Sunitinib: Inhibits multiple receptor tyrosine kinases, including platelet-derived growth factor receptors, but with different selectivity.
Vemurafenib: Specifically inhibits B-Raf with a different mechanism of action.
KG 5 stands out due to its specific dual inhibition, making it a valuable compound in targeted cancer therapy .
属性
IUPAC Name |
2-methylsulfanyl-6-[4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenoxy]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N7OS/c1-32-19-26-15(24)10-16(27-19)31-14-7-5-11(6-8-14)17-28-18(30-29-17)25-13-4-2-3-12(9-13)20(21,22)23/h2-10H,1H3,(H2,24,26,27)(H2,25,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHZFCJPORPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)C3=NC(=NN3)NC4=CC=CC(=C4)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110752 | |
| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877874-85-6 | |
| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877874-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



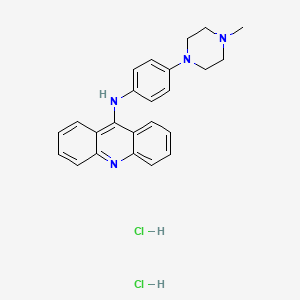
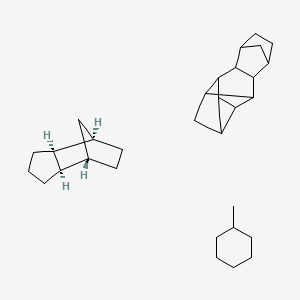

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)
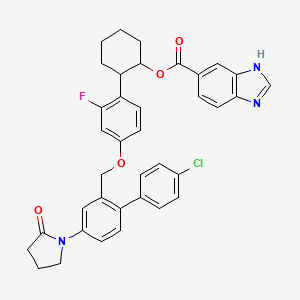
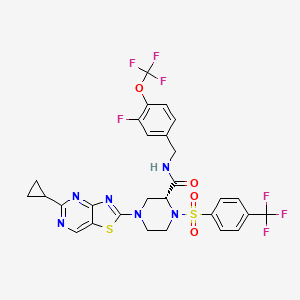
![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)
